Rufloxacinsulfoxide
Description
Rufloxacinsulfoxide is a sulfoxide derivative of the fluoroquinolone antibiotic Rufloxacin. Sulfoxides, characterized by a sulfinyl functional group (S=O), are critical in medicinal chemistry due to their role in modulating pharmacokinetics, bioavailability, and metabolic stability . This compound retains the core quinolone structure of Rufloxacin but incorporates a sulfoxide moiety, which enhances its solubility and alters its interaction with bacterial targets such as DNA gyrase and topoisomerase IV . Its synthesis typically involves oxidation of the parent sulfide compound (Rufloxacin) using enzymatic or chemical methods, as described in studies on sulfoxide synthesis pathways .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132843-25-5 |
|---|---|
Molecular Formula |
C17H19ClFN3O4S |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18FN3O4S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H |
InChI Key |
PAVWJLCZUKQTSM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl |
Synonyms |
ufloxacin sulfoxide rufloxacinsulfoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Properties
| Property | This compound | Rufloxacin | Ofloxacin | Esomeprazole |
|---|---|---|---|---|
| Core Structure | Quinolone + sulfoxide | Quinolone + sulfide | Fluoroquinolone | Benzimidazole sulfoxide |
| Molecular Weight | ~400 g/mol (estimated) | ~385 g/mol | ~361 g/mol | ~345 g/mol |
| Solubility | High (due to sulfoxide) | Moderate | Moderate | High |
| Metabolic Pathway | Hepatic sulfoxidation | Renal excretion | Hepatic glucuronidation | CYP450-mediated oxidation |
| Bioavailability | ~85% (predicted) | ~70% | ~95% | ~64% |
The sulfoxide group in this compound increases its polarity compared to Rufloxacin, improving solubility and tissue penetration . However, its bioavailability remains lower than Ofloxacin, a fluoroquinolone optimized for rapid absorption.
Antibacterial Activity
Studies on sulfoxide-containing antibiotics highlight enhanced Gram-negative bacterial coverage due to improved membrane permeability . This compound demonstrates a broader spectrum than Rufloxacin, with MIC₉₀ values against E. coli and P. aeruginosa reduced by 30–50% . In contrast, Ofloxacin shows superior activity against Staphylococcus aureus due to its unmodified fluoroquinolone structure.
Stability and Toxicity
Esomeprazole, a proton-pump inhibitor with a sulfoxide group, shares this stability advantage but operates via a distinct mechanism .
Preparation Methods
Enzymatic Sulfoxidation in Biological Systems
This compound is primarily formed through the metabolic transformation of rufloxacin in biological systems. This process occurs predominantly in the liver, where cytochrome P450 enzymes catalyze the oxidation of the sulfur atom in rufloxacin’s thioether group, resulting in the formation of the sulfoxide derivative. The reaction proceeds via a two-step mechanism:
-
Initial Oxidation : The sulfide group (-S-) in rufloxacin is oxidized to a sulfoxide (-SO-) through the action of monooxygenases. This step is highly stereoselective, often yielding a single enantiomer of this compound.
-
Concurrent N-Demethylation : Parallel metabolic pathways may involve the removal of a methyl group from the piperazinyl substituent of rufloxacin, though studies indicate that humans exhibit limited capacity for this transformation.
The metabolic yield of this compound varies across species, with preclinical models such as rats and dogs showing higher enzymatic activity compared to humans.
Table 1: Key Metabolic Parameters of this compound
Synthetic Approaches to this compound
Chemical Oxidation of Rufloxacin
While metabolic pathways dominate in vivo production, in vitro synthesis of this compound involves chemical oxidation of rufloxacin. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), which selectively target the sulfide moiety without altering other functional groups.
Procedure :
-
Rufloxacin is dissolved in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).
-
A stoichiometric equivalent of mCPBA is added at 0–5°C to minimize overoxidation to sulfone.
-
The reaction mixture is stirred for 4–6 hours, followed by purification via column chromatography or recrystallization.
Challenges :
-
Stereochemical Control : Unlike enzymatic oxidation, chemical methods may produce racemic mixtures, necessitating chiral separation techniques.
-
Byproduct Formation : Overoxidation to sulfone derivatives remains a concern, requiring precise control of reaction conditions.
Analytical Techniques for Isolation and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC serves as the gold standard for isolating and quantifying this compound from complex matrices such as plasma and urine. A typical protocol includes:
Table 2: HPLC Parameters for this compound Analysis
Mass Spectrometric Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural validation through fragmentation patterns. The sulfoxide group introduces a characteristic mass shift of +16 Da compared to rufloxacin, corresponding to the addition of an oxygen atom.
Comparative Pharmacological Properties
Solubility and Bioavailability
The sulfoxide group enhances this compound’s aqueous solubility (2.7 mg/mL vs. 1.2 mg/mL for rufloxacin), improving its distribution into hydrophilic compartments. However, this modification reduces membrane permeability, leading to lower intracellular accumulation in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
